molecular formula C12H6F2S2 B1603444 2,7-Difluorothianthrene CAS No. 782-22-9

2,7-Difluorothianthrene

Cat. No.: B1603444
CAS No.: 782-22-9
M. Wt: 252.3 g/mol
InChI Key: YBBNQJIXQSDKSR-UHFFFAOYSA-N
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Description

2,7-Difluorothianthrene is an organic compound with the molecular formula C12H6F2S2 It is a derivative of thianthrene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-difluorothianthrene typically involves the reaction of 4-fluorobenzenethiol with sulfur in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic aromatic substitution and cyclization, to form the thianthrene ring system with fluorine atoms at the 2 and 7 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,7-Difluorothianthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thianthrene or other reduced forms.

    Substitution: Aromatic nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thianthrene and its derivatives.

    Substitution: Various substituted thianthrene derivatives.

Scientific Research Applications

2,7-Difluorothianthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-difluorothianthrene involves its interaction with molecular targets through its fluorine atoms and sulfur-containing ring system. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and chemical sensing. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    Thianthrene: The parent compound without fluorine substitution.

    2,7-Dichlorothianthrene: A similar compound with chlorine atoms instead of fluorine.

    2,7-Dibromothianthrene: A compound with bromine atoms at the 2 and 7 positions.

Uniqueness: 2,7-Difluorothianthrene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chlorinated and brominated counterparts. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it particularly valuable in high-performance materials and electronic applications.

Properties

IUPAC Name

2,7-difluorothianthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBNQJIXQSDKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601189
Record name 2,7-Difluorothianthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-22-9
Record name 2,7-Difluorothianthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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